(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL
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Overview
Description
(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.
Mechanism of Action
Target of Action
The compound “(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL” is structurally similar to sphingosine . Sphingosine and its derivatives are known to interact with several targets, including the genome polyprotein of various viruses and the glycolipid transfer protein in humans .
Mode of Action
Sphingosine is known to interact with its targets to influence various cellular processes .
Biochemical Pathways
The compound may affect the sphingolipid metabolic pathway, given its structural similarity to sphingosine . Sphingolipids play a crucial role in many cellular processes, including signal transmission and cell recognition .
Result of Action
Sphingosine, a structurally similar compound, is known to have significant physiological roles, influencing many cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.
Formation of the Octadecen Chain: This step involves the construction of the long carbon chain with the desired stereochemistry.
Introduction of the Triphenylmethyloxy Group: This step involves the attachment of the triphenylmethyloxy group to the molecule.
Final Deprotection and Purification: The Boc group is removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **(2S,3R,4E)-2-Amino-4-octadecen-
Properties
IUPAC Name |
tert-butyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45)/b33-26+/t38-,39+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYBTOBZKHQOTF-RWQHBJBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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